Cas no 825602-76-4 (ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano3,2-bpyran-3-carboxylate)
ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano3,2-bpyran-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
- ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano3,2-bpyran-3-carboxylate
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- Inchi: 1S/C18H16FNO6/c1-2-24-18(23)14-13(10-5-3-4-6-11(10)19)16-15(26-17(14)20)12(22)7-9(8-21)25-16/h3-7,13,21H,2,8,20H2,1H3
- InChI Key: PWLOMQOLXHDQRB-UHFFFAOYSA-N
- SMILES: C12C(=O)C=C(CO)OC=1C(C1=CC=CC=C1F)C(C(OCC)=O)=C(N)O2
ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano3,2-bpyran-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2720-0038-2μmol |
ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate |
825602-76-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2720-0038-5μmol |
ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate |
825602-76-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2720-0038-10μmol |
ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate |
825602-76-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2720-0038-20μmol |
ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate |
825602-76-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2720-0038-1mg |
ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate |
825602-76-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2720-0038-2mg |
ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate |
825602-76-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2720-0038-3mg |
ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate |
825602-76-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2720-0038-4mg |
ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate |
825602-76-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2720-0038-5mg |
ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate |
825602-76-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2720-0038-10mg |
ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate |
825602-76-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano3,2-bpyran-3-carboxylate Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano3,2-bpyran-3-carboxylate
Research Brief on Ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate (CAS: 825602-76-4)
Ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate (CAS: 825602-76-4) is a synthetic compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activities, and potential applications in drug discovery.
The compound belongs to the pyranopyran class of heterocyclic compounds, which are known for their diverse pharmacological properties. The presence of a fluorophenyl group and a hydroxymethyl moiety in its structure enhances its reactivity and bioavailability, making it a promising candidate for further exploration. Recent synthetic approaches have focused on optimizing the yield and purity of the compound, with particular emphasis on green chemistry principles to minimize environmental impact.
In vitro studies have demonstrated that ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate exhibits notable inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These findings suggest its potential as a lead compound for the development of new anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing therapeutics.
Additionally, preliminary antimicrobial screening has revealed moderate to strong activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise molecular targets.
In the context of anticancer research, ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate has shown promising cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. Mechanistic studies indicate that the compound induces apoptosis via the mitochondrial pathway, with upregulation of pro-apoptotic proteins such as Bax and caspase-3. These results underscore its potential as a scaffold for the design of targeted anticancer agents.
Despite these encouraging findings, several challenges remain to be addressed. The compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles, require further optimization to enhance its clinical applicability. Moreover, in vivo studies are necessary to validate its efficacy and safety in animal models before progressing to human trials.
In conclusion, ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate represents a promising candidate for drug development, with demonstrated biological activities across multiple therapeutic areas. Continued research efforts should focus on refining its synthesis, elucidating its mechanisms of action, and evaluating its potential in combination therapies. The compound's unique structural features and pharmacological profile position it as a valuable asset in the ongoing quest for novel and effective treatments.
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